molecular formula C9H17N3O6 B1192512 Creatine riboside CAS No. 1616693-92-5

Creatine riboside

Cat. No.: B1192512
CAS No.: 1616693-92-5
M. Wt: 263.25
InChI Key: BGJFEKXALPJEGN-XVFCMESISA-N
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Description

Creatine riboside is a metabolite identified in various biological contexts, particularly in cancer research. It is a compound formed by the combination of creatine and ribose. This compound has been associated with metabolic processes in cancer cells and has potential implications as a biomarker for certain types of cancer .

Preparation Methods

Creatine riboside can be synthesized through a relatively straightforward chemical reaction. The compound can be formed by mixing creatine with ribose in the presence of ammonium bicarbonate and heating the mixture at 80°C for 10 minutes This method yields this compound in modestly high quantities

Chemical Reactions Analysis

Creatine riboside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .

Scientific Research Applications

Biomarker for Cancer Diagnosis and Prognosis

Creatine riboside has been recognized as a promising urinary metabolite for assessing cancer risk and prognosis. Research indicates that:

  • Lung Cancer : High levels of this compound have been associated with non-small cell lung cancer (NSCLC). A study found that elevated urinary this compound levels correlated with poor survival rates in patients, particularly in early-stage disease .
  • Cervical Cancer : A pilot study indicated that plasma this compound levels were significantly higher in cervical cancer patients compared to controls, suggesting its utility as a biomarker for this type of cancer .

Metabolic Pathways and Mechanisms

The metabolism of this compound is intricately linked to cancer cell metabolism. Key findings include:

  • Source of Production : this compound is derived from creatinine through ribosylation processes that occur within cancer cells. This conversion is influenced by metabolic pathways such as the pentose phosphate pathway (PPP), which supplies the necessary ribose moiety for its formation .
  • Metabolic Vulnerabilities : Cancer cells exhibiting high levels of this compound were found to be auxotrophic for arginine, indicating a potential therapeutic target. This metabolic dependency suggests that targeting arginine metabolism could enhance treatment efficacy in patients with high this compound levels .

Case Study 1: Lung Cancer

A comprehensive analysis integrating multiomics data demonstrated that high urinary this compound levels were indicative of poor prognosis in lung cancer patients. The study utilized global metabolomics and gene expression profiling to establish a connection between elevated this compound levels and aggressive tumor characteristics .

Case Study 2: Cervical Cancer

In a pilot study involving patients with cervical cancer, pre-treatment plasma levels of this compound were assessed. The results showed that high plasma levels could distinguish between cancer patients and healthy controls with an accuracy of 90.9%, highlighting its potential as an effective biomarker for early detection .

Data Table: Summary of Research Findings

Study FocusKey FindingsImplications
Lung CancerElevated urinary this compound linked to poor survivalPotential prognostic biomarker
Cervical CancerHigh plasma levels distinguished cancer patientsEarly detection marker
Metabolic PathwaysDerived from creatinine via PPP; auxotrophy for arginineTarget for therapeutic strategies

Mechanism of Action

The mechanism of action of creatine riboside involves its role in cellular metabolism. In cancer cells, this compound is associated with dysregulation of the mitochondrial urea cycle and nucleotide imbalance . This metabolic phenotype supports rapid cancer cell proliferation and aggressive tumor growth. This compound also reveals a metabolic vulnerability in cancer cells, as these cells are auxotrophic for arginine, meaning they require an external source of arginine for growth . This vulnerability can be exploited therapeutically to develop targeted treatments for cancer.

Comparison with Similar Compounds

Creatine riboside is unique compared to other similar compounds due to its specific formation from creatine and ribose. Similar compounds include nicotinamide riboside and nicotinamide mononucleotide, both of which are involved in NAD+ metabolism and have been studied for their potential anti-aging and therapeutic effects . While these compounds share some structural similarities, this compound’s role in cancer metabolism and its potential as a biomarker set it apart from these other compounds.

Biological Activity

Creatine riboside (CR) is a novel metabolite that has garnered attention for its potential biological activities, particularly in the context of cancer. This compound, a derivative of creatine, has been identified as a significant biomarker associated with various malignancies, including lung and cervical cancers. Recent studies have explored its role in cancer diagnostics and prognosis, revealing insights into its metabolic pathways and implications for therapeutic strategies.

Metabolic Pathways

This compound is synthesized from creatinine, which itself is derived from creatine metabolism. The conversion process involves ribosylation, where ribose is added to creatinine. This reaction is believed to be rate-limited by the availability of ribose products generated through the pentose phosphate pathway (PPP) .

The metabolic profiling of cancer cells has shown that elevated levels of CR are associated with specific metabolic vulnerabilities, particularly in arginine auxotrophic tumors. Such tumors exhibit a dysregulated mitochondrial urea cycle and nucleotide imbalances, which contribute to aggressive tumor growth and poor prognosis .

Biomarker Potential

Recent studies have highlighted the potential of CR as a non-invasive biomarker for early cancer diagnosis and prognosis. For instance, in a pilot study involving cervical cancer patients, CR levels were significantly higher compared to controls, indicating its utility as a diagnostic marker . Furthermore, CR was identified as the strongest classifier for lung cancer status among various metabolites analyzed in urine samples from patients .

Summary of Key Findings

StudyCancer TypeSample SizeKey Findings
Cervical41Elevated CR levels distinguished cancer patients from controls; potential biomarker for treatment monitoring.
Lung1,005CR was the strongest classifier for lung cancer; associated with worse prognosis in early-stage disease.
Lung & LiverMultiomicsHigh CR levels linked to poor prognosis; derived from cancer cells indicating metabolic dependencies.

Case Studies

  • Cervical Cancer Pilot Study : This study evaluated plasma CR levels in patients before and after radiotherapy. Results indicated that high pre-treatment levels correlated with tumor presence and decreased post-treatment, aligning with tumor shrinkage .
  • Lung Cancer Profiling : A comprehensive analysis involving 1,005 individuals revealed that elevated urinary CR levels were significantly associated with lung cancer status and prognosis. The study emphasized the reproducibility of these findings across different cohorts .

Implications for Treatment

The identification of CR as a biomarker opens avenues for targeted therapies that exploit the metabolic vulnerabilities associated with high CR levels. For example, therapies aimed at disrupting the arginine metabolism pathway may be particularly effective against tumors exhibiting arginine auxotrophy .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying creatine riboside in biological samples?

this compound is primarily identified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-abundance metabolites. Key steps include:

  • Sample Preparation : Deproteinization of plasma/urine via methanol precipitation to isolate metabolites .
  • Chromatographic Separation : Reverse-phase LC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode, targeting m/z 264.1190 for this compound .
  • Validation : Use synthetic this compound standards for retention time and fragmentation pattern confirmation . Note: Reproducibility is critical, with intraclass correlation coefficients (ICCs) >0.82 for interassay validation .

Q. How is this compound associated with cancer diagnosis, and what evidence supports this?

this compound is elevated in malignancies such as lung and cervical cancer. Key findings include:

  • Diagnostic Utility : In lung cancer, urinary this compound showed an AUC of 0.76 (95% CI: 0.63–0.76) for distinguishing cases from controls .
  • Tumor Correlation : Plasma levels strongly correlate with primary tumor volume (Pearson’s r >0.6, p < 0.001) in cervical cancer .
  • Tissue Specificity : Higher concentrations in tumor tissue vs. adjacent normal tissue (p < 0.03) confirm its tumor-derived origin . Methodological Insight: Cohort studies with matched controls and multivariate adjustments (e.g., smoking, demographics) are essential to minimize confounders .

Q. Which biofluids are optimal for studying this compound in clinical research?

  • Urine : Early studies prioritized urine due to higher concentrations (~10× plasma levels) and noninvasive collection .
  • Plasma/Serum : Recent protocols using ultra-sensitive LC-MS enable detection in plasma, critical for monitoring treatment response (e.g., post-radiotherapy declines ).
  • Tissue : Direct tumor tissue analysis validates biofluid findings but requires invasive procedures . Recommendation: Use orthogonal sample types (e.g., paired plasma and urine) to confirm biomarker consistency .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound levels across biofluids (e.g., urine vs. plasma)?

Discrepancies arise from metabolite stability, extraction efficiency, and tumor-secretory dynamics. Methodological solutions include:

  • Standardized Protocols : Uniform pre-analytical steps (e.g., rapid freezing, avoidance of freeze-thaw cycles) .
  • Cross-Validation : Measure this compound in multiple biofluids within the same cohort to assess compartmentalization .
  • Longitudinal Sampling : Track levels pre-/post-treatment to clarify kinetics (e.g., plasma declines post-radiotherapy despite stable urine levels ).

Q. What experimental approaches can elucidate the biological mechanisms of this compound in cancer?

  • Isotopic Tracer Studies : Use ¹³C-labeled this compound to map metabolic flux in cell lines or animal models .
  • Genetic Knockdown : CRISPR/Cas9-mediated silencing of this compound biosynthetic enzymes to assess tumor proliferation .
  • Multi-Omics Integration : Pair metabolomics with transcriptomics to identify regulatory pathways (e.g., KEGG analysis linking this compound to arginine metabolism ). Challenge: The molecule’s novelty (first reported in 2020 ) necessitates foundational biochemical studies.

Q. How can prognostic validation of this compound be improved in heterogeneous cohorts?

  • Independent Validation : Replicate findings in geographically distinct cohorts with matched demographics (e.g., ICCs >0.8 ).
  • Stratified Analysis : Subgroup assessments (e.g., stage I-II vs. advanced cancer) to refine prognostic value. In lung cancer, this compound predicted worse survival in early-stage cases (HR = 1.71, p = 0.048) .
  • Multivariate Modeling : Adjust for covariates (e.g., tumor volume, treatment type) to isolate this compound’s independent prognostic effect .

Properties

IUPAC Name

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJFEKXALPJEGN-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312105
Record name β-D-Ribofuranosylcreatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616693-92-5
Record name β-D-Ribofuranosylcreatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Ribofuranosylcreatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Creatine riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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